4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid
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Overview
Description
4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two chlorine atoms and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Introduction of Chlorine Atoms: Chlorination of the thiophene ring can be achieved using reagents such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) under controlled conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amines, ethers, thiols
Scientific Research Applications
4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the chlorobenzyl group, making it less versatile in certain reactions.
4-Chlorothiophene-2-carboxylic acid: Similar structure but without the benzyl group, leading to different reactivity and applications.
3-((4-Chlorobenzyl)oxy)thiophene-2-carboxylic acid: Similar but lacks one chlorine atom, affecting its chemical properties.
Properties
Molecular Formula |
C12H8Cl2O3S |
---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
4-chloro-3-[(4-chlorophenyl)methoxy]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H8Cl2O3S/c13-8-3-1-7(2-4-8)5-17-10-9(14)6-18-11(10)12(15)16/h1-4,6H,5H2,(H,15,16) |
InChI Key |
VWUKBZQKBTVHPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(SC=C2Cl)C(=O)O)Cl |
Origin of Product |
United States |
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